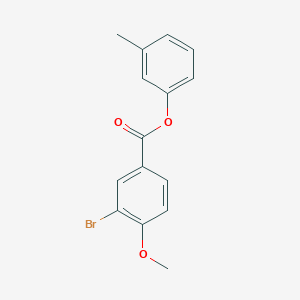

3-Methylphenyl 3-bromo-4-methoxybenzoate

Description

BenchChem offers high-quality 3-Methylphenyl 3-bromo-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylphenyl 3-bromo-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H13BrO3 |

|---|---|

Molecular Weight |

321.16 g/mol |

IUPAC Name |

(3-methylphenyl) 3-bromo-4-methoxybenzoate |

InChI |

InChI=1S/C15H13BrO3/c1-10-4-3-5-12(8-10)19-15(17)11-6-7-14(18-2)13(16)9-11/h3-9H,1-2H3 |

InChI Key |

FZJDSLFGTRHXLC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C=C2)OC)Br |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C=C2)OC)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methylphenyl 3-bromo-4-methoxybenzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Methylphenyl 3-bromo-4-methoxybenzoate, a substituted aryl benzoate with potential applications in pharmaceutical and materials science research. The document offers a detailed examination of two primary esterification methodologies: the classical Fischer-Speier esterification and the milder Steglich esterification. By delving into the mechanistic underpinnings, experimental protocols, and comparative analysis of these routes, this guide serves as a critical resource for researchers, scientists, and professionals in drug development. Emphasis is placed on the rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of Aryl Benzoate Esters

Aryl benzoate esters constitute a pivotal class of organic compounds, widely recognized for their roles as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific target of this guide, 3-Methylphenyl 3-bromo-4-methoxybenzoate, incorporates a synthetically versatile handle (the bromine atom) and a methoxy group, which can influence the molecule's electronic and steric properties. The ester linkage to a substituted phenolic moiety, m-cresol, further expands its potential for derivatization and application. The synthesis of such aryl esters, however, presents unique challenges compared to their alkyl counterparts, primarily due to the reduced nucleophilicity of the phenolic hydroxyl group.[1] This guide aims to provide a robust framework for overcoming these challenges through a detailed exploration of viable synthetic strategies.

Strategic Approaches to the Synthesis of 3-Methylphenyl 3-bromo-4-methoxybenzoate

The synthesis of the target molecule fundamentally involves the formation of an ester bond between 3-bromo-4-methoxybenzoic acid and 3-methylphenol (m-cresol). Two principal pathways are considered, each with distinct advantages and mechanistic considerations.

Pathway A: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol (or in this case, a phenol).[2] While traditionally more effective with alcohols, it can be adapted for phenols, often requiring more forcing conditions.

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of m-cresol. The subsequent tetrahedral intermediate undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product. Each step of this process is reversible, necessitating strategies to drive the reaction towards completion, such as using an excess of one reactant or removing water as it is formed.[2]

Pathway B: Steglich Esterification

The Steglich esterification offers a milder and often more efficient alternative for the synthesis of esters, particularly when dealing with substrates that are sensitive to strong acidic conditions or when coupling less reactive partners like phenols.[3][4] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[3][4]

Mechanism: The reaction commences with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then reacts with this intermediate to generate an even more reactive acyl-pyridinium species. This "active ester" is readily attacked by the hydroxyl group of m-cresol. The driving force for the reaction is the formation of the stable and insoluble N,N'-dicyclohexylurea (DCU) byproduct.[3][5]

Comparative Analysis of Synthesis Pathways

The choice between Fischer and Steglich esterification depends on several factors, including substrate sensitivity, desired yield, and practical considerations of reagent handling and purification.

| Feature | Fischer-Speier Esterification | Steglich Esterification |

| Reagents | Carboxylic acid, phenol, strong acid catalyst (e.g., H₂SO₄) | Carboxylic acid, phenol, DCC, DMAP |

| Conditions | Typically requires elevated temperatures and/or removal of water | Generally proceeds at room temperature |

| Advantages | Inexpensive reagents, simple setup | Mild reaction conditions, high yields, suitable for acid-sensitive substrates |

| Disadvantages | Harsh acidic conditions can lead to side reactions, often requires a large excess of one reactant | DCC is a known allergen, formation of insoluble DCU byproduct can complicate purification |

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 3-Methylphenyl 3-bromo-4-methoxybenzoate via the two proposed pathways.

Protocol for Steglich Esterification

This protocol is generally preferred for its mild conditions and higher efficiency in aryl ester synthesis.

Materials:

-

3-bromo-4-methoxybenzoic acid (1.0 eq)

-

m-Cresol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

0.5 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-methoxybenzoic acid and m-cresol in anhydrous DCM.

-

Add DMAP to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC in anhydrous DCM to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for Fischer-Speier Esterification

This method serves as a more classical, albeit potentially lower-yielding, alternative.

Materials:

-

3-bromo-4-methoxybenzoic acid (1.0 eq)

-

m-Cresol (3.0 eq or as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

-

Toluene (optional, for azeotropic removal of water)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Combine 3-bromo-4-methoxybenzoic acid and an excess of m-cresol in a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene).

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC). If using a Dean-Stark trap, monitor the collection of water.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to remove unreacted carboxylic acid and the acid catalyst), and brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The excess m-cresol and the product can be separated by vacuum distillation or column chromatography.

Characterization of 3-Methylphenyl 3-bromo-4-methoxybenzoate

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the benzoate and phenyl rings in the range of δ 6.8-8.2 ppm. A singlet for the methoxy group protons around δ 3.9 ppm. A singlet for the methyl group protons of the cresol moiety around δ 2.4 ppm. |

| ¹³C NMR | Carbonyl carbon of the ester at approximately δ 165 ppm. Aromatic carbons in the range of δ 110-160 ppm. Methoxy carbon around δ 56 ppm. Methyl carbon of the cresol moiety around δ 21 ppm. |

| IR Spectroscopy | Strong C=O stretching absorption for the ester carbonyl group in the range of 1730-1715 cm⁻¹. C-O stretching bands between 1300-1000 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹.[7][8][9][10] |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns may include the loss of the cresol moiety and subsequent fragmentation of the benzoyl cation. |

Note: Predicted NMR data can be obtained from various online tools and databases for comparison with experimental results.[11][12][13][14]

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the proposed synthesis pathways.

Caption: Workflow for Steglich Esterification.

Caption: Workflow for Fischer-Speier Esterification.

Conclusion

The synthesis of 3-Methylphenyl 3-bromo-4-methoxybenzoate can be effectively achieved through either Fischer-Speier or Steglich esterification. The Steglich method is recommended for its mild conditions and typically higher yields, making it particularly suitable for research and development settings where substrate preservation and product purity are paramount. The Fischer-Speier pathway, while more traditional, remains a viable and cost-effective option, especially for larger-scale syntheses where the use of excess phenol as a solvent is feasible. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently undertake the synthesis and characterization of this and related aryl benzoate esters.

References

-

Zhao, C., et al. (2024). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. RSC Advances. Available at: [Link]

-

Department of Chemistry, University of Washington. (n.d.). Lab5 procedure esterification. Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Wikipedia. (2023). Steglich esterification. Available at: [Link]

-

Singh, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry. Available at: [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]

-

Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 22. The Fischer Esterification. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Fischer Esterification Procedure. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Available at: [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). CASPRE - 13C NMR Predictor. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Available at: [Link]

-

ResearchGate. (2016). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Available at: [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Available at: [Link]

-

Scribd. (n.d.). IR Absorption Bands 3. Available at: [Link]

-

JoVE. (2022). Synthesis of Esters Via Steglich Esterification in Acetonitrile. Available at: [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

University of the West Indies. (n.d.). IR Chart. Available at: [Link]

-

Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. athabascau.ca [athabascau.ca]

- 3. Steglich esterification - Wikipedia [en.wikipedia.org]

- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. docs.nrel.gov [docs.nrel.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. CASPRE [caspre.ca]

- 14. Visualizer loader [nmrdb.org]

A Comprehensive Technical Guide to 3-Methylphenyl 3-bromo-4-methoxybenzoate: Synthesis, Properties, and Characterization

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of 3-Methylphenyl 3-bromo-4-methoxybenzoate, a novel ester with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, physicochemical properties, and analytical characterization of this compound.

Introduction

3-Methylphenyl 3-bromo-4-methoxybenzoate is an aromatic ester that combines the structural features of a substituted benzoic acid and a cresol. The presence of a bromine atom and a methoxy group on the benzoate moiety, coupled with the methyl group on the phenyl ester, suggests a molecule with tailored electronic and steric properties. Such compounds are of considerable interest as intermediates in the synthesis of pharmaceuticals and agrochemicals, where the specific arrangement of functional groups can influence biological activity and material characteristics.[1][2] This guide will detail a robust laboratory-scale synthesis and provide a thorough analysis of its expected physicochemical and spectroscopic properties.

Synthesis of 3-Methylphenyl 3-bromo-4-methoxybenzoate

The synthesis of aryl esters from carboxylic acids and phenols can be challenging due to the reduced nucleophilicity of the phenolic hydroxyl group compared to that of alcohols.[3] While traditional Fischer-Speier esterification is often inefficient for phenols, milder and more effective methods such as the Steglich esterification offer a reliable synthetic route.[4][5][6]

Proposed Synthetic Route: Steglich Esterification

The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the ester formation.[7][8] This method is advantageous as it proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[6][9]

Diagram of the Proposed Synthetic Route

Caption: Workflow for the synthesis of 3-Methylphenyl 3-bromo-4-methoxybenzoate via Steglich esterification.

Experimental Protocol:

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-methoxybenzoic acid (1.0 eq) and m-cresol (1.1 eq) in anhydrous dichloromethane (DCM).

-

Addition of Catalyst: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Activation and Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Physicochemical Properties

Properties of Starting Materials

A thorough understanding of the starting materials is crucial for predicting the properties of the final product and for optimizing the synthesis.

| Property | 3-bromo-4-methoxybenzoic acid | m-cresol |

| Molecular Formula | C₈H₇BrO₃[2] | C₇H₈O[1] |

| Molecular Weight | 231.04 g/mol [2] | 108.14 g/mol [1][10] |

| Appearance | White crystalline powder[2] | Colorless to yellowish liquid[11] |

| Melting Point | 218-224 °C[2][12] | 11 °C[11] |

| Boiling Point | Not available | 202.8 °C[11] |

| Density | Not available | 1.034 g/cm³ at 20 °C[11] |

| Solubility | Soluble in organic solvents.[2] | Slightly soluble in water (24 g/L at 25 °C); soluble in alcohol and oils.[1][13][14] |

Predicted Properties of 3-Methylphenyl 3-bromo-4-methoxybenzoate

Based on the structures of the precursors, the following properties are predicted for the target compound.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₅H₁₃BrO₃ |

| Molecular Weight | 321.17 g/mol |

| Appearance | Likely a white to off-white solid or a viscous oil at room temperature. |

| Melting Point | Expected to be significantly lower than the starting carboxylic acid due to the formation of the ester linkage and the disruption of intermolecular hydrogen bonding. |

| Boiling Point | Expected to be high, likely above 300 °C, due to its molecular weight and aromatic nature. |

| Solubility | Expected to be insoluble in water and soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

Analytical Characterization

To confirm the identity and purity of the synthesized 3-Methylphenyl 3-bromo-4-methoxybenzoate, a combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organic molecules.[15][16]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methoxy group protons, and the methyl group protons on the cresol moiety. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the characteristic downfield signal for the ester carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[17][18] The IR spectrum of 3-Methylphenyl 3-bromo-4-methoxybenzoate is expected to exhibit the following key absorption bands:

-

A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹.[19]

-

C-O stretching vibrations for the ester linkage, usually appearing as two bands between 1000-1300 cm⁻¹.[20]

-

C-H stretching vibrations for the aromatic and methyl groups.

-

The absence of a broad O-H stretching band (from the carboxylic acid) would indicate the completion of the esterification reaction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[21][22]

-

Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Characteristic fragmentation patterns would include the loss of the m-cresoxy group and cleavage of the ester bond.[23]

Diagram of Key Characterization Techniques

Caption: Analytical techniques for the structural confirmation of the target compound.

Conclusion

This technical guide provides a comprehensive overview of 3-Methylphenyl 3-bromo-4-methoxybenzoate, from a detailed synthetic protocol to the prediction of its key physicochemical properties and a strategy for its analytical characterization. The proposed Steglich esterification offers a mild and efficient route to this novel compound. The information presented herein is intended to serve as a valuable resource for researchers in drug discovery and materials science, facilitating the synthesis and further investigation of this and related molecules.

References

-

Wikipedia. m-Cresol. [Link]

-

Royal Society of Chemistry. Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. [Link]

-

Indo American Journal of Pharmaceutical Research. SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

-

ScentDB. M-Cresol (CAS 108-39-4): Odor profile, Properties, & IFRA compliance. [Link]

- Google Patents. US3772389A - Process for the synthesis of phenyl esters.

-

ResearchGate. Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N -iodosuccinimide | Request PDF. [Link]

-

PubChem. 3-Bromo-4-methoxybenzoic acid. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Royal Society of Chemistry. Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. [Link]

-

Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

-

MDPI. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

Wikipedia. Steglich esterification. [Link]

-

PMC - NIH. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. [Link]

-

MDPI. Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. [Link]

-

Reddit. Is it possible to identify an ester accurately using IR spectroscopy?[Link]

-

PMC - NIH. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. [Link]

-

ResearchGate. (PDF) Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. [Link]

-

IR Spectroscopy of Esters. [Link]

-

PubChem. 4-Bromo-3-methoxybenzoic acid. [Link]

-

IR Spectrum: Esters. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

ResearchGate. Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

PMC. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Utah Tech University. Characterizing Compounds by Infrared Spectroscopy (IR). [Link]

-

ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

ResearchGate. Structural characterization of wax esters by electron ionization mass spectrometry. [Link]

-

ResearchGate. (PDF) Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. [Link]

-

Fischer Esterification. [Link]

-

ResearchGate. Isolation and characterization of novel esters from aerial parts of Tiliacora acuminata. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Introduction to Spectroscopy. [Link]

Sources

- 1. thomassci.com [thomassci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 10. M-CRESOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. m-Cresol - Wikipedia [en.wikipedia.org]

- 12. 3-BROMO-4-METHOXYBENZOIC ACID | 99-58-1 [chemicalbook.com]

- 13. m-Cresol | 108-39-4 [chemicalbook.com]

- 14. scent.vn [scent.vn]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cactus.utahtech.edu [cactus.utahtech.edu]

- 18. purdue.edu [purdue.edu]

- 19. IR Spectrum: Esters [quimicaorganica.org]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methylphenyl 3-bromo-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphenyl 3-bromo-4-methoxybenzoate, with the Chemical Abstracts Service (CAS) number 433256-61-2 , is an aromatic ester that holds potential as an intermediate in the synthesis of novel organic molecules.[1] Its structure, combining a substituted benzoic acid and a cresol, presents a scaffold that could be explored for various applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, characterization, and safety considerations, designed to equip researchers with the necessary knowledge to work with this compound.

The synthesis of 3-Methylphenyl 3-bromo-4-methoxybenzoate is most directly achieved through the esterification of 3-bromo-4-methoxybenzoic acid and m-cresol. This reaction, while not extensively documented for this specific product, can be accomplished through well-established esterification protocols. This guide will detail a proposed synthesis and purification workflow, offering insights into the selection of reagents and reaction conditions.

Molecular Structure and Properties

The molecular structure of 3-Methylphenyl 3-bromo-4-methoxybenzoate is characterized by a 3-bromo-4-methoxybenzoyl group attached to a 3-methylphenyl moiety through an ester linkage.

Table 1: Physicochemical Properties of 3-Methylphenyl 3-bromo-4-methoxybenzoate and its Precursors

| Property | 3-Methylphenyl 3-bromo-4-methoxybenzoate (Predicted) | 3-Bromo-4-methoxybenzoic acid | m-Cresol |

| CAS Number | 433256-61-2[1] | 99-58-1 | 108-39-4[2][3] |

| Molecular Formula | C₁₅H₁₃BrO₃ | C₈H₇BrO₃ | C₇H₈O[2] |

| Molecular Weight | 321.17 g/mol | 231.04 g/mol [1][4] | 108.14 g/mol [2][3] |

| Appearance | White to off-white solid | White crystalline powder[4] | Colorless, viscous liquid |

| Melting Point | Not available | 218-224 °C[4] | 11-12 °C |

| Boiling Point | Not available | Not available | 202 °C |

Synthesis Protocol: Esterification of 3-Bromo-4-methoxybenzoic Acid with m-Cresol

The following protocol outlines a robust method for the synthesis of 3-Methylphenyl 3-bromo-4-methoxybenzoate, based on the principles of Fischer-Speier esterification. This acid-catalyzed reaction is a reliable method for the formation of esters from carboxylic acids and alcohols.[5][6]

Experimental Workflow

Caption: Synthesis workflow for 3-Methylphenyl 3-bromo-4-methoxybenzoate.

Step-by-Step Methodology

-

Reagent Preparation:

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-bromo-4-methoxybenzoic acid (1.0 eq).

-

Add m-cresol (1.2 eq) and toluene (as solvent). The use of toluene allows for the azeotropic removal of water, driving the reaction equilibrium towards the product.

-

-

Reaction Initiation:

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq). Other acid catalysts like p-toluenesulfonic acid can also be used.[5]

-

-

Reaction Progression:

-

Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

-

Continue refluxing for 4-6 hours or until no more water is collected.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

-

Extraction and Drying:

-

Extract the organic layer with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization:

-

The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons of the benzoyl ring would appear as distinct signals. The methoxy group protons would be a singlet around 3.9 ppm. The methyl group on the cresol ring would be a singlet around 2.4 ppm. The aromatic protons of the cresol ring would show characteristic splitting patterns. |

| ¹³C NMR | The carbonyl carbon of the ester would appear around 165 ppm. Aromatic carbons would be in the range of 110-155 ppm. The methoxy and methyl carbons would appear as distinct signals in the aliphatic region. |

| Mass Spec (EI) | The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight. Fragmentation patterns would likely show the loss of the cresol moiety and other characteristic fragments. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the ester group would be expected around 1720-1740 cm⁻¹. C-O stretching bands and aromatic C-H stretching bands would also be present. |

Potential Applications and Research Directions

Given its chemical structure, 3-Methylphenyl 3-bromo-4-methoxybenzoate could serve as a valuable building block in several areas of research:

-

Medicinal Chemistry: The presence of bromo and methoxy functional groups on the benzoate ring, along with the methyl-substituted phenyl group, offers multiple points for further chemical modification. This makes it a potential scaffold for the synthesis of novel compounds with potential biological activities. Substituted benzoates are known to exhibit a wide range of pharmacological effects.

-

Materials Science: Aromatic esters are often used in the synthesis of polymers and liquid crystals. The specific substitution pattern of this molecule could be explored for the development of new materials with tailored properties.

-

Agrochemicals: The precursor, 3-bromo-4-methoxybenzoic acid, is noted as an intermediate in the production of agrochemicals.[4] This suggests that derivatives, such as the title compound, could be investigated for herbicidal or pesticidal activities.

Safety and Handling

A specific safety data sheet for 3-Methylphenyl 3-bromo-4-methoxybenzoate is not available. Therefore, it is crucial to handle this compound with care, assuming it may possess hazards similar to its precursors and related compounds.

-

3-Bromo-4-methoxybenzoic Acid: Causes serious eye irritation.[7]

-

m-Cresol: Toxic if swallowed or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[8] It is also a combustible liquid.[8]

-

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Conclusion

3-Methylphenyl 3-bromo-4-methoxybenzoate is a compound with significant potential for further research and development. This guide provides a foundational understanding of its synthesis, predicted properties, and safety considerations. The detailed protocol for its preparation via Fischer esterification offers a practical starting point for researchers interested in exploring the chemistry and applications of this molecule. As with any new compound, thorough characterization and careful handling are paramount to ensuring both scientific rigor and laboratory safety.

References

-

Wikipedia. (2023, December 2). m-Cresol. Retrieved from [Link]

-

Trans World Chemicals. (n.d.). 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromo-3-methylphenyl) 3-bromo-4-methoxybenzoate. Retrieved from [Link]

- Matos, M. J., et al. (2011). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Synthesis, 2011(12), 1943-1948.

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).

- Pal, R., et al. (2006). Direct esterification of carboxylic acids with p-cresol catalysed by activated Indian bentonite.

Sources

- 1. 433256-61-2 CAS MSDS (3-methylphenyl 3-bromo-4-methoxybenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. iajpr.com [iajpr.com]

- 7. fishersci.com [fishersci.com]

- 8. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Data of 3-Methylphenyl 3-bromo-4-methoxybenzoate

This technical guide provides a comprehensive analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 3-Methylphenyl 3-bromo-4-methoxybenzoate. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this and similar small molecules. The following sections delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectral data, based on the analysis of its constituent precursors, 3-bromo-4-methoxybenzoic acid and 3-methylphenol (m-cresol).

Introduction

3-Methylphenyl 3-bromo-4-methoxybenzoate is an aromatic ester, a class of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. Accurate structural elucidation is paramount for understanding its chemical properties and biological activity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will provide a detailed, predictive analysis of the key spectral features of this molecule, grounded in the experimentally-derived data of its synthetic precursors.

Molecular Structure

The structure of 3-Methylphenyl 3-bromo-4-methoxybenzoate is presented below:

The molecule is formed through the esterification of 3-bromo-4-methoxybenzoic acid and 3-methylphenol. Understanding the spectral characteristics of these precursors is fundamental to predicting the spectrum of the final ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like 3-Methylphenyl 3-bromo-4-methoxybenzoate would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in about 0.6 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃), in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A larger spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans is required.

Diagram of the NMR Experimental Workflow:

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Methylphenyl 3-bromo-4-methoxybenzoate is predicted to exhibit signals corresponding to the protons of both aromatic rings and the methyl and methoxy groups. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H (Benzoate Ring) | ~8.1 | d | 1H | Ortho to the carbonyl group, deshielded. |

| H (Benzoate Ring) | ~7.9 | dd | 1H | Ortho to the bromine, deshielded. |

| H (Benzoate Ring) | ~7.0 | d | 1H | Ortho to the methoxy group, shielded. |

| H (Phenyl Ring) | ~7.3 | t | 1H | Meta to both the ester and methyl groups. |

| H (Phenyl Ring) | ~7.0-7.2 | m | 3H | Protons on the 3-methylphenyl ring. |

| -OCH₃ | ~3.9 | s | 3H | Methoxy group protons. |

| -CH₃ | ~2.4 | s | 3H | Methyl group protons on the phenyl ring. |

Note: The exact chemical shifts and coupling constants would be determined from the actual spectrum.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Ester) | ~165 | Typical for an ester carbonyl carbon. |

| C-Br (Benzoate Ring) | ~112 | Carbon attached to bromine, shielded. |

| C-O (Benzoate Ring) | ~160 | Carbon attached to the methoxy group, deshielded. |

| Quaternary C (Benzoate Ring) | ~125 | Carbon attached to the ester group. |

| Aromatic CH (Benzoate Ring) | 112-135 | Range for substituted benzene carbons. |

| C-O (Phenyl Ring) | ~150 | Carbon attached to the ester oxygen, deshielded. |

| C-CH₃ (Phenyl Ring) | ~140 | Carbon attached to the methyl group. |

| Aromatic CH (Phenyl Ring) | 115-130 | Range for substituted benzene carbons. |

| -OCH₃ | ~56 | Methoxy carbon. |

| -CH₃ | ~21 | Methyl carbon on the phenyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of an aromatic ester is characterized by several key absorption bands.

Experimental Protocol: IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.

Diagram of the IR Spectroscopy Workflow:

Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.

Predicted IR Absorptions

The IR spectrum of 3-Methylphenyl 3-bromo-4-methoxybenzoate is expected to show the following characteristic peaks:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Significance |

| C-H (Aromatic) | 3100-3000 | Medium-Weak | Aromatic C-H stretching. |

| C-H (Aliphatic) | 3000-2850 | Medium-Weak | C-H stretching of methyl and methoxy groups. |

| C=O (Ester) | ~1730-1715 | Strong | Characteristic ester carbonyl stretch.[1] |

| C=C (Aromatic) | 1600-1450 | Medium | Aromatic ring stretching vibrations. |

| C-O (Ester) | 1300-1100 | Strong | Asymmetric and symmetric C-O stretching of the ester group.[1] |

| C-Br | 680-515 | Medium-Strong | Carbon-bromine stretching vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Diagram of the Mass Spectrometry Workflow:

Caption: A schematic representation of the key stages in a mass spectrometry experiment.

Predicted Mass Spectrum Fragmentation

The mass spectrum of 3-Methylphenyl 3-bromo-4-methoxybenzoate is expected to show a molecular ion peak and several characteristic fragment ions. The presence of bromine will result in a characteristic M+2 isotopic pattern.

| m/z Value | Proposed Fragment Ion | Significance |

| 322/324 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of one bromine atom. |

| 213/215 | [Br(OCH₃)C₆H₃CO]⁺ | Loss of the 3-methylphenoxy radical. |

| 107 | [CH₃C₆H₄O]⁺ | Formation of the 3-methylphenoxide cation radical. |

| 77 | [C₆H₅]⁺ | Loss of the methyl group from the 3-methylphenoxide fragment. |

Conclusion

This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectral data for 3-Methylphenyl 3-bromo-4-methoxybenzoate. By understanding the fundamental principles of these spectroscopic techniques and analyzing the spectral data of the precursor molecules, we can confidently predict the key features that are essential for the structural verification of this compound. The experimental protocols and predicted data presented herein serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic molecules.

References

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link][1]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. [Link]

-

NIST Chemistry WebBook. (n.d.). Phenol, 3-methyl-. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link][3]

Sources

solubility of 3-Methylphenyl 3-bromo-4-methoxybenzoate in organic solvents

An In-depth Technical Guide to the Solubility of 3-Methylphenyl 3-bromo-4-methoxybenzoate in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility of 3-Methylphenyl 3-bromo-4-methoxybenzoate. Given the specificity of this compound, this document emphasizes a first-principles approach, combining theoretical prediction with robust experimental design. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's behavior in various organic media.

Introduction to 3-Methylphenyl 3-bromo-4-methoxybenzoate

3-Methylphenyl 3-bromo-4-methoxybenzoate is an aromatic ester. Its molecular structure, featuring a brominated and methoxylated benzoic acid moiety linked to a methylphenyl group, dictates its physicochemical properties and, consequently, its solubility profile. A precise understanding of its solubility is critical for a range of applications, including reaction chemistry, purification, formulation, and analytical method development. Without established and published solubility data for this specific compound, an empirical and theoretical approach is necessary.

Compound Properties:

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₃BrO₃ | |

| Molecular Weight | 337.17 g/mol | |

| Appearance | White to off-white solid (predicted) |

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 3-Methylphenyl 3-bromo-4-methoxybenzoate, we must consider the following structural features:

-

Aromatic Rings: The two phenyl rings contribute to van der Waals forces and potential pi-pi stacking interactions, favoring solubility in non-polar aromatic solvents.

-

Ester Group (-COO-): This polar functional group can act as a hydrogen bond acceptor, suggesting potential solubility in moderately polar and protic solvents.

-

Bromo and Methoxy Groups (-Br, -OCH₃): These substituents add to the molecule's polarity and can influence its crystal lattice energy.

-

Methyl Group (-CH₃): This non-polar group enhances lipophilicity.

Based on this structure, we can hypothesize that 3-Methylphenyl 3-bromo-4-methoxybenzoate will exhibit moderate to good solubility in solvents that can engage in a combination of polar and non-polar interactions. Solvents such as chlorinated hydrocarbons, ethers, and some esters are likely to be effective. Conversely, highly polar, protic solvents (like water) or very non-polar aliphatic hydrocarbons may be poor solvents.

Experimental Determination of Solubility

A systematic experimental approach is required to definitively determine the solubility of 3-Methylphenyl 3-bromo-4-methoxybenzoate. The following protocol outlines a reliable method for this determination.

Materials and Equipment

-

3-Methylphenyl 3-bromo-4-methoxybenzoate (high purity)

-

A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Methylphenyl 3-bromo-4-methoxybenzoate to a series of vials, each containing a known volume (e.g., 1.0 mL) of the selected organic solvents. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Dilute the collected supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of 3-Methylphenyl 3-bromo-4-methoxybenzoate. This includes establishing a calibration curve with known concentrations of the compound.

-

Analyze the diluted supernatant samples by HPLC to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Observations |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Ethanol | 5.2 | ||

| Methanol | 6.6 |

Conclusion

The is a critical parameter that requires a systematic and empirical approach for its determination. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain reliable and accurate solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and formulating products containing this compound. The methodologies outlined in this guide provide a comprehensive framework for achieving these goals.

References

-

"General Principles of Solubility" - International Union of Pure and Applied Chemistry (IUPAC). [Link]

-

"Experimental Determination of Solubility" - A comprehensive guide on various methods for solubility measurement. [Link]

-

"High-Performance Liquid Chromatography (HPLC): Principles and Applications" - An overview of the technique used for quantification. [Link]

thermal stability of 3-Methylphenyl 3-bromo-4-methoxybenzoate

An In-Depth Technical Guide to the Thermal Stability of 3-Methylphenyl 3-bromo-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the thermal stability of the novel aromatic ester, 3-Methylphenyl 3-bromo-4-methoxybenzoate. In the absence of pre-existing thermal decomposition data for this specific molecule, this document serves as a proactive, in-depth technical manual. It is designed to guide researchers through the process of systematically determining its thermal properties. The protocols and interpretive guidance contained herein are grounded in established principles of thermal analysis and are tailored to the unique structural features of the target compound. By following the methodologies outlined, researchers can generate robust and reliable data to inform decisions in drug development, materials science, and chemical process safety.

Introduction: The Significance of Thermal Stability in Drug Development

The thermal stability of a chemical entity is a critical parameter throughout the lifecycle of pharmaceutical development. It influences manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product. For a novel compound such as 3-Methylphenyl 3-bromo-4-methoxybenzoate, a thorough understanding of its behavior under thermal stress is not merely a regulatory requirement but a fundamental aspect of its chemical characterization.

Instability under thermal duress can lead to degradation, impurity formation, and a loss of therapeutic potency. Therefore, a comprehensive assessment of thermal stability is paramount. This guide will detail the requisite experimental workflows, explain the rationale behind the chosen analytical techniques, and provide a framework for interpreting the resulting data.

Molecular Structure and a Priori Considerations

The chemical structure of 3-Methylphenyl 3-bromo-4-methoxybenzoate offers initial clues to its potential thermal liabilities.

-

Ester Linkage: The ester functional group is a primary site for potential thermal cleavage, which could lead to hydrolysis or decarboxylation reactions, especially at elevated temperatures.

-

Aromatic Rings: The two phenyl rings provide a degree of inherent stability due to their resonance structures.

-

Halogen (Bromine) and Methoxy Substituents: The bromo and methoxy groups can influence the electron distribution within the aromatic rings, potentially affecting bond stabilities. The carbon-bromine bond, in particular, can be susceptible to homolytic cleavage at high temperatures, initiating radical-mediated degradation pathways.

Given these features, a multi-faceted analytical approach is necessary to fully characterize the compound's thermal behavior.

Core Experimental Workflow for Thermal Stability Assessment

A robust evaluation of thermal stability necessitates a combination of analytical techniques. The primary methods recommended are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Purpose: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is the cornerstone for determining the onset of decomposition and quantifying mass loss events.

Experimental Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Methylphenyl 3-bromo-4-methoxybenzoate into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: Conduct the initial experiment under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation. A subsequent experiment in an air or oxygen atmosphere can be performed to assess oxidative stability.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

-

Data Analysis:

-

Plot the mass loss (%) versus temperature.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass lost at each decomposition step.

-

Interpreting TGA Data: The Tonset provides a primary indicator of the compound's thermal stability. Multiple mass loss steps in the TGA curve would suggest a multi-stage decomposition process.

Differential Scanning Calorimetry (DSC)

Purpose: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these events.[3][4]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Methylphenyl 3-bromo-4-methoxybenzoate into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any volatile decomposition products and prevent their evaporation from influencing the heat flow measurement.

-

Atmosphere: Maintain an inert nitrogen atmosphere within the DSC cell.

-

Temperature Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).

-

Heat the sample to a temperature above its decomposition temperature (as determined by TGA) at a controlled rate (e.g., 10 °C/min).

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating cycle to observe any changes in thermal behavior after the initial heating and cooling, which can provide insights into the reversibility of thermal events.

-

-

Data Analysis:

-

Identify endothermic peaks, which may correspond to melting or decomposition.

-

Identify exothermic peaks, which may indicate crystallization or certain types of decomposition.

-

Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

-

Correlate any exothermic events with the decomposition temperatures observed in the TGA to confirm that they are associated with degradation.

-

Causality Behind Experimental Choices: The combination of TGA and DSC provides a comprehensive picture. TGA tells us when and how much mass is lost, while DSC reveals the energetic nature of these events (endothermic vs. exothermic).

Visualizing the Experimental Workflow

Caption: Experimental workflow for assessing thermal stability.

Predicted Thermal Decomposition Pathways

While experimental data is required for confirmation, plausible degradation pathways for 3-Methylphenyl 3-bromo-4-methoxybenzoate can be postulated based on its structure and established principles of organic thermal decomposition.

The initial decomposition is likely to involve the cleavage of the ester bond, which is generally the most thermally labile part of such molecules.[5] This can occur through two primary mechanisms:

-

Path A: Cleavage at the Acyl-Oxygen Bond: This would lead to the formation of a 3-bromo-4-methoxybenzoyl radical and a 3-methylphenoxyl radical.

-

Path B: Cleavage at the Alkyl-Oxygen Bond: This would result in a 3-bromo-4-methoxybenzoate anion and a 3-methylphenyl cation.

Following the initial ester cleavage, further fragmentation of the aromatic rings would be expected at higher temperatures. The presence of the bromine atom could also lead to the formation of HBr as a volatile decomposition product.

Caption: Postulated initial thermal degradation pathways.

Accelerated Stability Testing (AST)

Beyond dynamic heating experiments like TGA and DSC, Accelerated Stability Testing (AST) provides crucial insights into the long-term stability of a compound under specific storage conditions.[6][7][8] This is particularly relevant for pharmaceutical applications where shelf-life determination is essential.[9]

Methodology Overview:

AST involves exposing the sample to elevated temperatures and humidity for a defined period and then assessing for degradation.[10] The data can be used to model degradation kinetics and predict stability at lower, typical storage temperatures.

A Proposed AST Protocol:

-

Storage Conditions: Store samples of 3-Methylphenyl 3-bromo-4-methoxybenzoate at a matrix of elevated temperatures and relative humidities (RH), for example:

-

40 °C / 75% RH

-

50 °C / 75% RH

-

60 °C / 75% RH

-

-

Time Points: Pull samples at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).

-

Analysis: Analyze the pulled samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

-

Kinetic Modeling: Use the degradation data to fit a kinetic model (e.g., Arrhenius equation) to predict the shelf-life at standard storage conditions (e.g., 25 °C / 60% RH).

Data Summary and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Summary of Thermal Analysis Data

| Parameter | Value | Method |

| Melting Point (Tm) | To be determined | DSC |

| Enthalpy of Fusion (ΔHf) | To be determined | DSC |

| Onset of Decomposition (Tonset) | To be determined | TGA |

| Temperature of Max. Decomposition Rate | To be determined | TGA (DTG) |

| Mass Loss at Decomposition | To be determined | TGA |

Table 2: Example Accelerated Stability Data (at 40 °C / 75% RH)

| Time (weeks) | Assay (%) | Total Impurities (%) |

| 0 | 100.0 | <0.1 |

| 1 | To be determined | To be determined |

| 2 | To be determined | To be determined |

| 4 | To be determined | To be determined |

| 8 | To be determined | To be determined |

| 12 | To be determined | To be determined |

Conclusion

The thermal stability of 3-Methylphenyl 3-bromo-4-methoxybenzoate is a critical parameter that must be thoroughly investigated to ensure its suitability for its intended application, particularly in the pharmaceutical industry. This guide has provided a comprehensive, step-by-step framework for such an investigation. By employing the described methodologies of TGA, DSC, and AST, researchers can generate the necessary data to establish a complete thermal stability profile. This will enable informed decisions regarding manufacturing, formulation, packaging, and storage, ultimately ensuring the quality, safety, and efficacy of any resulting product.

References

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Waterman, K. C. (2019). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Journal of Pharmaceutical Sciences, 108(7), 2410-2416. Retrieved February 13, 2026, from [Link]

-

Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (2022). International Journal of Pharmaceutical Research and Applications, 7(4), 834-842. Retrieved February 13, 2026, from [Link]

-

Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved February 13, 2026, from [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). PAHO/WHO. Retrieved February 13, 2026, from [Link]

-

Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.). JMP. Retrieved February 13, 2026, from [Link]

-

(4-Bromo-3-methylphenyl) 2-methoxybenzoate. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Catalytic Conversion of Thermal Decomposition Products of Halogen Containing Polymers Studied by Pyrolysis-GC-MS. (2011). Current Analytical Chemistry, 7(2), 110-116. Retrieved February 13, 2026, from [Link]

-

Methyl 4-bromo-3-methoxybenzoate. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Differential scanning calorimetry (DSC) endotherm and exotherm for first heating and cooling cycle of 3 (heating/cooling rate = 10 °C/min). (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. (2007). Polymer Degradation and Stability, 92(6), 1064-1073. Retrieved February 13, 2026, from [Link]

-

methyl 4-bromo-3-methoxybenzoate. (n.d.). LookChem. Retrieved February 13, 2026, from [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2016). Biophysical Chemistry, 210, 1-13. Retrieved February 13, 2026, from [Link]

-

Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

Sources

- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 8. japsonline.com [japsonline.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. www3.paho.org [www3.paho.org]

molecular structure and conformation of 3-Methylphenyl 3-bromo-4-methoxybenzoate

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Methylphenyl 3-bromo-4-methoxybenzoate

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

In the landscape of medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional structure is paramount to elucidating its function and potential applications. This guide provides a comprehensive technical overview of 3-Methylphenyl 3-bromo-4-methoxybenzoate , a compound of interest due to the electronically and sterically distinct functionalities present on its aromatic rings. While this specific ester has not been extensively characterized in the literature, this document serves as a foundational resource for researchers. It outlines a robust synthetic pathway, predicts its spectroscopic characteristics, and details the necessary experimental and computational workflows for a thorough analysis of its molecular structure and conformation. The methodologies described herein are grounded in established chemical principles and supported by data from closely related analogues, offering a self-validating framework for investigation.

Synthetic Strategy and Experimental Protocols

The synthesis of 3-Methylphenyl 3-bromo-4-methoxybenzoate can be efficiently achieved through a convergent approach, beginning with the preparation of the constituent acid chloride and phenol, followed by their esterification.

Synthesis of 3-bromo-4-methoxybenzoyl chloride

The precursor, 3-bromo-4-methoxybenzoic acid, can be synthesized from p-anisic acid via electrophilic bromination, followed by conversion to the acid chloride.

Caption: Synthetic pathway to 3-bromo-4-methoxybenzoyl chloride.

Protocol 1: Synthesis of 3-bromo-4-methoxybenzoic acid

This protocol is adapted from the bromination of similar aromatic carboxylic acids.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1.0 equivalent of 4-methoxybenzoic acid in glacial acetic acid.

-

Bromination: From the dropping funnel, add a solution of 1.1 equivalents of bromine in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into cold water. The white precipitate of 3-bromo-4-hydroxybenzoic acid is collected by suction filtration and can be recrystallized from a suitable solvent system like ethanol/water.[1]

Protocol 2: Synthesis of 3-bromo-4-methoxybenzoyl chloride

The conversion of the carboxylic acid to the acid chloride is a standard procedure.

-

Reaction Setup: To a flask containing 1.0 equivalent of dry 3-bromo-4-methoxybenzoic acid, add 1.5-2.0 equivalents of thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Reaction: The mixture is typically stirred at room temperature or gently heated to 50-60 °C for 1-2 hours until the evolution of gas ceases.

-

Isolation: The excess thionyl chloride or oxalyl chloride is removed under reduced pressure to yield the crude 3-bromo-4-methoxybenzoyl chloride, which can often be used in the next step without further purification.

Esterification

The formation of the ester link can be achieved by reacting the acid chloride with 3-methylphenol or by a direct coupling of the carboxylic acid and the phenol using a coupling agent, such as in the Steglich esterification.[2][3][4]

Caption: Final esterification step to yield the target molecule.

Protocol 3: Synthesis of 3-Methylphenyl 3-bromo-4-methoxybenzoate via Acid Chloride

-

Reaction Setup: Dissolve 1.0 equivalent of 3-methylphenol in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere. Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine.

-

Acylation: Cool the solution to 0 °C and add a solution of 1.0 equivalent of 3-bromo-4-methoxybenzoyl chloride in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 4: Steglich Esterification

This method is advantageous for its mild reaction conditions.[2][3][4][5][6]

-

Reaction Setup: In a flask, dissolve 1.0 equivalent of 3-bromo-4-methoxybenzoic acid, 1.1 equivalents of 3-methylphenol, and 0.1 equivalents of 4-dimethylaminopyridine (DMAP) in anhydrous DCM.

-

Coupling: Cool the mixture to 0 °C and add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC).

-

Reaction: Stir the reaction at room temperature for 12-18 hours.

-

Work-up and Purification: The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is then washed, dried, and purified as described in Protocol 3.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -CH₃ (on methylphenyl ring) | 2.3-2.5 | s | - | Standard methyl group on a benzene ring. |

| -OCH₃ | 3.8-4.0 | s | - | Methoxy group on a benzene ring. |

| Aromatic Protons | 6.8-8.2 | m | - | Complex multiplet due to multiple distinct aromatic protons. |

Predicted ¹³C NMR Spectrum

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C H₃ (on methylphenyl ring) | 20-22 | Typical for a methyl group attached to an aromatic ring. |

| -OC H₃ | 55-57 | Characteristic of a methoxy group on an aromatic ring. |

| Aromatic Carbons | 110-155 | Range for substituted benzene rings. |

| Ester Carbonyl (-C =O) | 164-168 | Expected for an aromatic ester. |

Infrared (IR) Spectroscopy

Key expected vibrational frequencies include:

-

C=O stretch (ester): 1720-1740 cm⁻¹ (strong)

-

C-O stretch (ester): 1250-1300 cm⁻¹ (strong) and 1000-1150 cm⁻¹ (strong)

-

C-Br stretch: 500-600 cm⁻¹

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

-

Aromatic C=C stretch: ~1450-1600 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. The fragmentation pattern would likely involve cleavage of the ester bond.

Molecular Structure and Conformational Analysis

The conformation of 3-Methylphenyl 3-bromo-4-methoxybenzoate is determined by the rotational freedom around the ester linkage. A comprehensive understanding requires both experimental and computational approaches.

Experimental Approach: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state conformation.

Protocol 5: Single Crystal Growth and X-ray Diffraction

-

Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, ethanol).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data. This will yield precise bond lengths, bond angles, and torsion angles.

Expected Structural Features: Based on crystal structures of similar aromatic esters, the molecule is expected to be largely planar, with some torsion around the ester bond.[12][13] Intermolecular interactions such as C-H···O and C-H···π interactions are likely to play a role in the crystal packing.

Computational Approach: Density Functional Theory (DFT)

Computational modeling provides insight into the conformational preferences of the molecule in the gas phase or in solution.

Caption: Workflow for computational conformational analysis.

Protocol 6: DFT-Based Conformational Analysis

-

Initial Structure Generation: Generate an initial 3D structure of the molecule.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.

-